AG1557

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

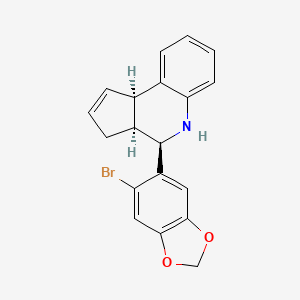

(3aS,4R,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16BrNO2/c20-15-9-18-17(22-10-23-18)8-14(15)19-13-6-3-5-11(13)12-4-1-2-7-16(12)21-19/h1-5,7-9,11,13,19,21H,6,10H2/t11-,13-,19+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOLTZIVRJAPVPH-MJLGCCKJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2C1C(NC3=CC=CC=C23)C4=CC5=C(C=C4Br)OCO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=C[C@@H]2[C@H]1[C@@H](NC3=CC=CC=C23)C4=CC5=C(C=C4Br)OCO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

AG1557: A Technical Guide to Synthesis, Characterization, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

AG1557, also known as Tyrphostin AG-1557, is a potent and specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. As a member of the tyrphostin family of compounds, it serves as a valuable tool in cancer research and drug development due to its ability to modulate EGFR-mediated signaling pathways, which are frequently dysregulated in various malignancies. This technical guide provides a comprehensive overview of the synthesis, physicochemical and biological characterization, and experimental protocols for evaluating the efficacy of this compound.

Physicochemical and Biological Properties

This compound is characterized by the following properties:

| Property | Value |

| IUPAC Name | N-(3-iodophenyl)-6,7-dimethoxy-4-quinazolinamine |

| Synonyms | Tyrphostin AG-1557 |

| Molecular Formula | C₁₆H₁₄IN₃O₂ |

| Molecular Weight | 407.2 g/mol |

| pIC₅₀ | 8.194 for EGFR tyrosine kinase |

| Appearance | Solid |

| Purity | ≥95% |

| Solubility | DMF: 1 mg/ml; DMSO: 1.5 mg/ml; Ethanol: 0.5 mg/ml; DMSO:PBS (pH 7.2) (1:8): 0.1 mg/ml |

| UV Lambda Max | 221, 252, 345 nm |

| SMILES | COC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)I)OC |

| InChI | InChI=1S/C16H14IN3O2/c1-21-14-7-12-13(8-15(14)22-2)18-9-19-16(12)20-11-5-3-4-10(17)6-11/h3-9H,1-2H3,(H,18,19,20) |

Synthesis of this compound

A potential synthetic scheme is outlined below:

Figure 1: Proposed synthetic pathway for this compound.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. Standard analytical techniques that would be employed for this purpose are detailed below. While specific experimental data for this compound is not publicly available, the following describes the expected methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: To confirm the presence and connectivity of protons in the molecule. The spectrum would be expected to show distinct signals for the aromatic protons on both the quinazoline and iodophenyl rings, the methoxy groups, and the amine proton.

-

¹³C NMR: To identify all unique carbon atoms in the molecule. The spectrum would show characteristic peaks for the carbons of the quinazoline and iodophenyl rings, as well as the methoxy carbons.

High-Performance Liquid Chromatography (HPLC)

HPLC is a critical technique for assessing the purity of the synthesized this compound. A reversed-phase HPLC method would typically be developed using a C18 column with a mobile phase gradient of water and acetonitrile containing a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid. The purity is determined by the area of the main peak relative to the total peak area at a specific UV wavelength.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further confirming the elemental composition of the molecule.

Experimental Protocols for Biological Evaluation

The biological activity of this compound as an EGFR inhibitor can be assessed using a variety of in vitro assays.

EGFR Kinase Activity Assay

This assay directly measures the ability of this compound to inhibit the phosphorylation of a substrate by the EGFR kinase domain.

-

Principle: A recombinant EGFR kinase domain is incubated with a peptide substrate, ATP (often radiolabeled ATP), and varying concentrations of this compound. The amount of phosphorylated substrate is then quantified.

-

Methodology:

-

Prepare a reaction buffer containing recombinant EGFR, a tyrosine-containing peptide substrate, and ATP.

-

Add this compound at a range of concentrations.

-

Initiate the reaction by adding a magnesium/ATP solution.

-

Incubate at 30°C for a specified time.

-

Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using methods such as ELISA with an anti-phosphotyrosine antibody or by measuring incorporated radioactivity.

-

Calculate the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the EGFR kinase activity.

-

Figure 2: Workflow for an EGFR kinase activity assay.

Cell-Based EGFR Phosphorylation Assay

This assay measures the inhibition of EGFR autophosphorylation in a cellular context.

-

Principle: Cells that overexpress EGFR (e.g., A431 cells) are treated with this compound and then stimulated with EGF. The level of phosphorylated EGFR is then measured.

-

Methodology:

-

Plate EGFR-overexpressing cells and allow them to adhere.

-

Starve the cells in a serum-free medium to reduce basal EGFR phosphorylation.

-

Pre-incubate the cells with various concentrations of this compound.

-

Stimulate the cells with EGF for a short period (e.g., 10-15 minutes).

-

Lyse the cells and collect the protein lysate.

-

Measure the levels of phosphorylated EGFR (p-EGFR) and total EGFR using Western blotting or an ELISA-based method.

-

Determine the concentration of this compound required to inhibit EGF-induced EGFR phosphorylation.

-

Cell Proliferation Assay

This assay assesses the effect of this compound on the growth of cancer cell lines that are dependent on EGFR signaling.

-

Principle: EGFR-dependent cancer cells are cultured in the presence of varying concentrations of this compound, and cell viability or proliferation is measured over time.

-

Methodology:

-

Seed cancer cells (e.g., A431, H1975) in a 96-well plate.

-

Treat the cells with a range of this compound concentrations.

-

Incubate for a period of 48-72 hours.

-

Assess cell viability using a colorimetric or fluorometric assay such as MTT, XTT, or CellTiter-Glo.

-

Calculate the GI₅₀ (concentration for 50% growth inhibition).

-

Mechanism of Action and Signaling Pathway

This compound functions as an ATP-competitive inhibitor of the EGFR tyrosine kinase. By binding to the ATP-binding pocket of the EGFR kinase domain, it prevents the transfer of a phosphate group from ATP to tyrosine residues on the receptor and its downstream substrates. This inhibition blocks the activation of major signaling cascades that are crucial for cell proliferation, survival, and migration.

The EGFR signaling pathway is a complex network that, upon activation by ligands such as EGF, leads to the activation of downstream pathways including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.

AG1557 mechanism of action

An in-depth analysis of the mechanism of action for a compound designated AG1557 cannot be provided at this time. Extensive searches for "this compound" in scientific and clinical trial databases did not yield any relevant information pertaining to a specific drug, biologic, or research compound with this identifier.

The search results included references to clinical trials where "1557" appeared in the trial identifier (e.g., NCT04951557), information on a bacterial strain (Pseudomonas syringae CC1557), and general overviews of various signaling pathways. However, none of these results contained specific data related to the mechanism of action, experimental protocols, or signaling pathways associated with a substance named this compound.

To proceed with your request for a detailed technical guide, please verify the identifier "this compound" and provide any additional known information, such as the compound's class, therapeutic area, or any associated research institutions. With a more specific query, a comprehensive technical summary can be compiled.

In-Depth Technical Guide: AG1557, a Potent ATP-Competitive Inhibitor of EGFR Tyrosine Kinase

For Researchers, Scientists, and Drug Development Professionals

Abstract

AG1557 is a small molecule inhibitor that has been identified as a potent and specific antagonist of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Its mechanism of action is centered on the competitive inhibition of ATP binding to the kinase domain of EGFR, a crucial step in the activation of downstream signaling pathways that regulate cellular proliferation, differentiation, and survival. Dysregulation of the EGFR signaling cascade is a well-established driver in the pathogenesis of various human cancers, making EGFR a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the biological target of this compound, its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its characterization.

Biological Target: Epidermal Growth Factor Receptor (EGFR)

The primary biological target of this compound is the Epidermal Growth Factor Receptor (EGFR), a transmembrane glycoprotein that belongs to the ErbB family of receptor tyrosine kinases. EGFR is activated upon the binding of its cognate ligands, such as epidermal growth factor (EGF) and transforming growth factor-alpha (TGF-α). This ligand binding induces receptor dimerization, leading to the activation of its intrinsic intracellular protein tyrosine kinase activity. The activated kinase then autophosphorylates specific tyrosine residues within its C-terminal domain, creating docking sites for various adaptor proteins and enzymes that initiate downstream signaling cascades.

The key signaling pathways activated by EGFR include:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily involved in regulating cell proliferation and differentiation.

-

PI3K-AKT-mTOR Pathway: Plays a central role in promoting cell survival and proliferation.

-

JAK/STAT Pathway: Involved in cell growth, differentiation, and survival.

Due to its critical role in cell signaling, aberrant EGFR activity, through overexpression or mutation, is a frequent oncogenic driver in a multitude of cancers, including non-small cell lung cancer, colorectal cancer, and glioblastoma.

Mechanism of Action: ATP-Competitive Inhibition

This compound functions as an ATP-competitive inhibitor of the EGFR tyrosine kinase[1]. This means that this compound directly competes with adenosine triphosphate (ATP) for binding to the catalytic kinase domain of EGFR. By occupying the ATP-binding pocket, this compound prevents the transfer of the gamma-phosphate from ATP to the tyrosine residues on the receptor and other substrate proteins. This blockade of phosphorylation effectively halts the downstream signaling cascades that are dependent on EGFR activation.

The competitive nature of this inhibition can be elucidated through enzyme kinetic studies, such as the generation of a Lineweaver-Burk plot. In the presence of a competitive inhibitor like this compound, the apparent Michaelis constant (Km) for ATP increases, while the maximum velocity (Vmax) of the kinase reaction remains unchanged. This kinetic profile is a hallmark of competitive inhibition.

Quantitative Biological Data

The potency of this compound as an EGFR inhibitor has been quantified through various biochemical and cellular assays. A key parameter is the pIC50, which is the negative logarithm of the half-maximal inhibitory concentration (IC50).

| Parameter | Value | Assay Type | Target |

| pIC50 | 8.194 | Kinase Assay | EGFR Tyrosine Kinase |

Note: Further quantitative data such as IC50 values in specific cancer cell lines and the inhibition constant (Ki) are crucial for a complete understanding of this compound's biological activity. Despite extensive searches, specific, publicly available data for this compound in a variety of cancer cell lines and a definitive Ki value were not found in the currently accessible literature.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory activity of this compound against EGFR.

EGFR Kinase Assay (Luminescent)

This protocol is adapted from commercially available kinase assay kits and is designed to measure the enzymatic activity of EGFR and the inhibitory potential of compounds like this compound.

Materials:

-

Purified recombinant EGFR enzyme

-

Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

-

Adenosine Triphosphate (ATP)

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

This compound (or other test compounds) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (or equivalent)

-

96-well or 384-well white, opaque microplates

-

Luminometer

Procedure:

-

Reagent Preparation: Prepare serial dilutions of this compound in kinase assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%). Prepare a master mix containing the EGFR enzyme and the kinase substrate in the kinase assay buffer.

-

Reaction Setup: To the wells of the microplate, add the this compound dilutions. Include wells for a positive control (enzyme, substrate, ATP, no inhibitor) and a negative control (substrate, ATP, no enzyme).

-

Initiation of Kinase Reaction: Add the EGFR enzyme/substrate master mix to all wells except the negative control. To initiate the kinase reaction, add a solution of ATP to all wells. The final ATP concentration should be at or near the Km for EGFR.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

-

Detection:

-

Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition: Measure the luminescence of each well using a luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The percentage of inhibition is calculated relative to the positive control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.

Materials:

-

Cancer cell line expressing EGFR (e.g., A431, MCF-7, HCT116)

-

Complete cell culture medium

-

This compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear flat-bottom microplates

-

Spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the existing medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of the inhibitor. Include vehicle-treated (DMSO) and untreated controls.

-

Incubation: Incubate the plate for a specified duration (e.g., 48-72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Determination of ATP-Competitive Inhibition (Lineweaver-Burk Plot)

This experimental workflow is designed to elucidate the mechanism of enzyme inhibition.

Procedure:

-

Perform EGFR Kinase Assay: Set up a series of EGFR kinase assays as described in Protocol 4.1.

-

Vary ATP and Inhibitor Concentrations:

-

In the absence of this compound, perform the kinase assay with varying concentrations of ATP to determine the initial reaction velocities (V₀).

-

Repeat the kinase assays with a fixed concentration of this compound and the same varying concentrations of ATP.

-

If desired, this can be repeated for several different fixed concentrations of this compound.

-

-

Data Transformation: For each data set (with and without inhibitor), calculate the reciprocal of the substrate (ATP) concentration (1/[S]) and the reciprocal of the initial velocity (1/V₀).

-

Plotting: Create a Lineweaver-Burk plot by plotting 1/V₀ (y-axis) against 1/[S] (x-axis) for each inhibitor concentration.

-

Analysis:

-

The data for each condition should yield a straight line.

-

For an ATP-competitive inhibitor, the lines for the uninhibited and inhibited reactions will intersect on the y-axis (1/Vmax).

-

The x-intercept (-1/Km) will be different for the inhibited and uninhibited reactions, indicating an increase in the apparent Km in the presence of the inhibitor.

-

Visualizations

EGFR Signaling Pathway and Inhibition by this compound

Caption: EGFR signaling pathway and the point of inhibition by this compound.

Experimental Workflow for Determining IC50

Caption: Workflow for determining the IC50 of this compound using an MTT assay.

Logical Relationship of ATP-Competitive Inhibition

References

AG1557: A Technical Overview of a Potent EGFR Tyrosine Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG1557 is a potent and specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Structurally identified as 4-(3-iodoanilino)-6,7-dimethoxyquinazoline, this compound belongs to the anilinoquinazoline class of compounds, which has been a fertile ground for the discovery of numerous tyrosine kinase inhibitors. This document provides a comprehensive technical guide to the available information on this compound, including its mechanism of action, synthetic strategies, and the methodologies used to characterize its biological activity. While extensive preclinical and clinical data for this compound are not publicly available, this guide leverages information on closely related analogs to provide a thorough understanding of its potential and the scientific context of its development.

Core Compound Data

| Property | Value |

| Chemical Name | 4-(3-iodoanilino)-6,7-dimethoxyquinazoline |

| CAS Number | 189290-58-2 |

| Molecular Formula | C₁₆H₁₄IN₃O₂ |

| Molecular Weight | 407.21 g/mol |

| Mechanism of Action | ATP-competitive EGFR tyrosine kinase inhibitor |

| Potency (pIC₅₀) | 8.194 |

Discovery and Development Context

The discovery of this compound is rooted in the broader exploration of 4-anilinoquinazolines as inhibitors of EGFR. This class of compounds, which includes the FDA-approved drugs gefitinib and erlotinib, was identified through systematic structure-activity relationship (SAR) studies aimed at developing potent and selective ATP-competitive inhibitors of the EGFR tyrosine kinase domain. While the specific discovery of this compound is not detailed in publicly accessible literature, it was likely synthesized as part of a larger library of analogs to probe the effects of different substituents on the anilino ring. The 3-iodo substitution in this compound is a key feature influencing its interaction with the EGFR active site.

Mechanism of Action: EGFR Signaling Pathway

This compound exerts its biological effect by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR). EGFR is a transmembrane receptor that plays a crucial role in regulating cell proliferation, survival, and differentiation. Upon binding of its ligands, such as EGF or TGF-α, the receptor dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various signaling proteins, initiating downstream cascades like the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which ultimately lead to cell growth and survival.

By competitively binding to the ATP-binding pocket of the EGFR tyrosine kinase domain, this compound blocks the autophosphorylation of the receptor, thereby inhibiting the activation of these downstream signaling pathways.

Experimental Protocols

General Synthesis of 4-Anilino-6,7-dimethoxyquinazolines

Reaction Scheme:

Methodology:

-

Reaction Setup: 4-chloro-6,7-dimethoxyquinazoline and a slight molar excess of 3-iodoaniline are combined in a suitable solvent, such as isopropanol or dimethylformamide (DMF).

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is cooled, and the product is precipitated, often by the addition of a non-polar solvent or water. The crude product is then collected by filtration and purified by recrystallization or column chromatography on silica gel.

In Vitro EGFR Tyrosine Kinase Inhibition Assay

The potency of this compound as an EGFR inhibitor is determined through in vitro kinase assays. These assays measure the ability of the compound to inhibit the phosphorylation of a substrate by the EGFR tyrosine kinase.

General Protocol:

-

Reagents: Recombinant human EGFR kinase domain, a suitable substrate (e.g., a synthetic peptide or poly(Glu, Tyr)), ATP, and a detection antibody (e.g., anti-phosphotyrosine antibody).

-

Assay Procedure:

-

The EGFR enzyme is pre-incubated with varying concentrations of this compound in a microplate well.

-

The kinase reaction is initiated by the addition of the substrate and ATP.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified.

-

-

Detection: Quantification can be performed using various methods, such as ELISA (with a horseradish peroxidase-conjugated secondary antibody and a chemiluminescent substrate), TR-FRET, or radiometric assays using [γ-³²P]ATP.

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to a control without the inhibitor. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by fitting the data to a dose-response curve. The pIC₅₀ is the negative logarithm of the IC₅₀.

Preclinical Data Summary

Specific preclinical data for this compound, including in vivo efficacy, pharmacokinetics, and toxicology, are not extensively reported in the public domain. However, based on studies of structurally similar 4-anilinoquinazoline EGFR inhibitors, the following preclinical evaluations would be typical.

| Parameter | Typical Experimental Model/Assay | Expected Outcome for an Active Compound |

| In Vitro Cell Proliferation | MTT or CellTiter-Glo assays on cancer cell lines with high EGFR expression (e.g., A431, NCI-H1975). | Inhibition of cell growth (low IC₅₀). |

| In Vivo Efficacy | Xenograft models in immunocompromised mice bearing tumors from human cancer cell lines. | Reduction in tumor volume and growth rate. |

| Pharmacokinetics (PK) | Administration to rodents (mice, rats) via oral or intravenous routes, followed by blood sampling and analysis of drug concentration over time using LC-MS/MS. | Determination of parameters like half-life, bioavailability, and clearance. |

| Toxicology | In vitro cytotoxicity assays and in vivo studies in animals to determine maximum tolerated dose (MTD) and identify potential organ toxicities. | Assessment of the safety profile. |

Conclusion

This compound is a well-characterized, potent inhibitor of EGFR tyrosine kinase in vitro. Its chemical structure places it within a highly successful class of anti-cancer compounds. While the lack of extensive public data on its in vivo development suggests it may not have been advanced as a clinical candidate, it remains a valuable tool for researchers studying EGFR signaling and for the development of new kinase inhibitors. The methodologies for its synthesis and in vitro characterization are well-established and provide a solid foundation for its use in a research setting. Further investigation would be required to fully elucidate its therapeutic potential.

In-Depth Technical Guide to AG1557: A Potent EGFR Tyrosine Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

AG1557 is a small molecule inhibitor targeting the epidermal growth factor receptor (EGFR) tyrosine kinase. As a member of the quinazoline class of compounds, it demonstrates potent and ATP-competitive inhibition of EGFR, a key regulator of signaling pathways involved in cell growth, proliferation, and differentiation. Dysregulation of the EGFR signaling cascade is a hallmark of various human cancers, making it a critical target for therapeutic intervention. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental methodologies for this compound, serving as a vital resource for researchers in oncology and drug discovery.

Chemical Structure and Properties

This compound, also known as Tyrphostin AG-1557, is chemically identified as N-(3-iodophenyl)-6,7-dimethoxyquinazolin-4-amine. Its structure is characterized by a dimethoxy-substituted quinazoline core linked to an iodophenyl group at the 4-amino position.

Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | N-(3-iodophenyl)-6,7-dimethoxyquinazolin-4-amine |

| Synonyms | Tyrphostin AG-1557 |

| CAS Number | 189290-58-2 |

| Molecular Formula | C₁₆H₁₄IN₃O₂ |

| Molecular Weight | 407.21 g/mol |

| SMILES | COC1=CC2=C(NC3=CC(I)=CC=C3)N=CN=C2C=C1OC |

| InChI Key | FGCLAQLIXMAIHT-UHFFFAOYSA-N |

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Appearance | Solid Powder | [1] |

| Purity | ≥98% | [1] |

| Solubility | DMF: 1 mg/mlDMSO: 1.5 mg/mlDMSO:PBS (pH 7.2) (1:8): 0.1 mg/mlEthanol: 0.5 mg/ml | [2] |

| Storage | -20°C |[2] |

Mechanism of Action

This compound functions as a potent and ATP-competitive inhibitor of the EGFR tyrosine kinase.[3] The EGFR is a transmembrane receptor that, upon binding to its ligands (e.g., EGF, TGF-α), dimerizes and activates its intracellular tyrosine kinase domain. This leads to autophosphorylation of specific tyrosine residues, creating docking sites for various signaling proteins and initiating downstream cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/Akt/mTOR pathways. These pathways are crucial for regulating cell proliferation, survival, and migration.

By competitively binding to the ATP-binding pocket of the EGFR kinase domain, this compound blocks the phosphorylation of tyrosine residues, thereby inhibiting the activation of the downstream signaling pathways. This disruption of EGFR-mediated signaling can lead to cell cycle arrest and apoptosis in cancer cells that are dependent on this pathway for their growth and survival.

EGFR Signaling Pathway and Inhibition by this compound

Quantitative Biological Data

The primary reported quantitative measure of this compound's potency is its pIC50 value against EGFR tyrosine kinase.

| Parameter | Value | Target | Reference |

| pIC50 | 8.194 | EGFR Tyrosine Kinase |

Note: The pIC50 is the negative logarithm of the IC50 value. A pIC50 of 8.194 corresponds to an IC50 of approximately 6.4 nM.

Experimental Protocols

While specific experimental data for this compound from peer-reviewed primary literature is limited, the following are detailed, representative protocols for assays commonly used to characterize EGFR inhibitors.

In Vitro EGFR Kinase Assay (Biochemical Assay)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR.

Objective: To determine the IC50 value of this compound against EGFR tyrosine kinase.

Materials:

-

Recombinant human EGFR kinase domain

-

Biotinylated peptide substrate (e.g., a synthetic poly-Glu-Tyr peptide)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound stock solution (in DMSO)

-

Detection reagents (e.g., Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin for HTRF assay)

-

384-well assay plates

Methodology:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

Add a fixed concentration of recombinant EGFR kinase to each well of the assay plate, followed by the diluted this compound or DMSO (vehicle control).

-

Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.

-

Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction by adding a solution containing EDTA.

-

Add the detection reagents (e.g., Eu-anti-pY antibody and SA-APC) and incubate to allow for binding to the phosphorylated substrate.

-

Read the plate on a suitable plate reader (e.g., HTRF-compatible reader).

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow: In Vitro Kinase Assay

Cell-Based EGFR Phosphorylation Assay

This assay measures the ability of a compound to inhibit EGFR autophosphorylation within a cellular context.

Objective: To determine the cellular potency of this compound in inhibiting ligand-induced EGFR phosphorylation.

Materials:

-

A human cell line with high EGFR expression (e.g., A431 epidermoid carcinoma cells).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Serum-free medium.

-

Recombinant human EGF.

-

This compound stock solution (in DMSO).

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Antibodies for Western blot or ELISA: anti-phospho-EGFR (e.g., pY1068) and anti-total-EGFR.

-

96-well cell culture plates.

Methodology:

-

Seed A431 cells into 96-well plates and allow them to adhere overnight.

-

Starve the cells by replacing the growth medium with serum-free medium for 4-24 hours.

-

Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with a fixed concentration of EGF (e.g., 100 ng/mL) for a short period (e.g., 5-15 minutes) at 37°C.

-

Aspirate the medium and lyse the cells directly in the wells with ice-cold lysis buffer.

-

Quantify the levels of phosphorylated EGFR and total EGFR in the cell lysates using a suitable method such as:

-

Western Blotting: Separate lysate proteins by SDS-PAGE, transfer to a membrane, and probe with specific primary and secondary antibodies.

-

ELISA: Use a sandwich ELISA kit with capture and detection antibodies specific for phospho-EGFR and total EGFR.

-

-

Normalize the phospho-EGFR signal to the total EGFR signal for each treatment condition.

-

Calculate the percent inhibition of EGFR phosphorylation for each this compound concentration relative to the EGF-stimulated DMSO control.

-

Determine the IC50 value by plotting percent inhibition versus inhibitor concentration.

Logical Relationship: Cell-Based Assay Principle

Conclusion

This compound is a well-characterized, potent inhibitor of EGFR tyrosine kinase. Its defined chemical structure and mechanism of action make it a valuable tool for in vitro and cell-based studies aimed at understanding the role of EGFR signaling in cancer and for the preclinical evaluation of novel anti-cancer agents. The provided protocols offer a foundation for the experimental characterization of this compound and similar molecules in a research setting. Further studies are warranted to explore its in vivo efficacy and selectivity profile across the human kinome.

References

AG1557: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG1557, also known as Tyrphostin AG-1557, is a specific, ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] EGFR is a member of the ErbB family of receptor tyrosine kinases and a critical regulator of cellular processes, including proliferation, differentiation, and survival.[3] Dysregulation of EGFR signaling, through overexpression or mutation, is a hallmark of various cancers, making it a key target for therapeutic intervention.[4][5] This technical guide provides an in-depth overview of the target identification and validation of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols representative of the methodologies used in its characterization.

Target Identification and Quantitative Data

The primary molecular target of this compound has been identified as the EGFR tyrosine kinase. The potency of this compound against its target is quantified by its pIC50 value, which is a logarithmic measure of the concentration of an inhibitor required for 50% inhibition of the target's activity.

| Compound | Target | Parameter | Value |

| This compound | EGFR Tyrosine Kinase | pIC50 | 8.194 |

| Table 1: Potency of this compound against its primary target. |

The pIC50 value of 8.194 indicates that this compound is a potent inhibitor of EGFR. A higher pIC50 value corresponds to a lower IC50 value, signifying greater potency.

Mechanism of Action: ATP-Competitive Inhibition

This compound functions as an ATP-competitive inhibitor of the EGFR tyrosine kinase. This means that it binds to the ATP-binding site within the catalytic domain of the receptor. By occupying this site, this compound prevents the binding of ATP, which is the phosphate donor for the autophosphorylation of the receptor. This inhibition of autophosphorylation is the critical step in blocking the downstream signaling cascades that drive cell proliferation and survival.

The following diagram illustrates the mechanism of ATP-competitive inhibition by this compound.

Signaling Pathway

EGFR signaling is mediated through a complex network of downstream pathways, primarily the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR pathways. Upon ligand binding and autophosphorylation, EGFR recruits adaptor proteins that activate these cascades, ultimately leading to changes in gene expression that promote cell growth and survival. By inhibiting EGFR autophosphorylation, this compound effectively blocks the initiation of these downstream signals.

The following diagram outlines the EGFR signaling pathway and the point of inhibition by this compound.

Experimental Protocols

The following sections detail representative experimental protocols for the identification and validation of an EGFR inhibitor like this compound.

EGFR Kinase Inhibition Assay (for pIC50 Determination)

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase domain. A common method is a luminescent kinase assay that measures the amount of ATP remaining after the kinase reaction.

Materials:

-

Recombinant human EGFR kinase domain

-

Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP

-

This compound (or test compound)

-

Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO, then dilute in kinase assay buffer.

-

In a 384-well plate, add the diluted this compound solutions. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Add the EGFR enzyme to each well (except negative controls) and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's protocol. This involves a two-step process of depleting remaining ATP and then converting the generated ADP back to ATP for detection via a luciferase reaction.

-

Measure the luminescence using a microplate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the controls.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Convert the IC50 value to a pIC50 value using the formula: pIC50 = -log10(IC50 in M).

The following diagram illustrates the general workflow for determining the pIC50 of a kinase inhibitor.

Cellular Thermal Shift Assay (CETSA) for Target Engagement Validation

CETSA is a powerful method to confirm that a compound binds to its intended target within a cellular environment. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.

Materials:

-

Cell line expressing EGFR (e.g., A431)

-

This compound

-

Cell culture medium and reagents

-

Phosphate-buffered saline (PBS)

-

Lysis buffer with protease and phosphatase inhibitors

-

Equipment for heating (e.g., PCR cycler), cell lysis (e.g., freeze-thaw cycles), and centrifugation

-

SDS-PAGE and Western blotting reagents

-

Antibodies against EGFR and a loading control (e.g., GAPDH)

Procedure:

-

Culture cells to a suitable confluency.

-

Treat the cells with this compound or vehicle (DMSO) for a specified time.

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in PBS and aliquot into PCR tubes.

-

Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

-

Lyse the cells by repeated freeze-thaw cycles.

-

Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at high speed.

-

Collect the supernatant and analyze the protein concentration.

-

Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for EGFR. A loading control antibody should also be used.

-

Quantify the band intensities for EGFR at each temperature for both the this compound-treated and vehicle-treated samples.

-

Plot the amount of soluble EGFR as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement and stabilization.

The following diagram outlines the experimental workflow for CETSA.

Off-Target Profiling

While specific off-target profiling data for this compound is not extensively available in the public domain, it is a critical step in drug development to ensure safety and efficacy. A common approach for unbiased, proteome-wide off-target analysis is proteome-wide CETSA coupled with mass spectrometry. This technique can identify other proteins that are thermally stabilized by the compound, revealing potential off-target interactions.

Conclusion

This compound is a potent and specific inhibitor of the EGFR tyrosine kinase. Its target has been identified and validated through biochemical and cellular assays that are standard in the field of drug discovery. The ATP-competitive mechanism of action provides a clear rationale for its ability to block EGFR-mediated signaling pathways. The experimental protocols detailed in this guide represent the fundamental methodologies for characterizing such a targeted inhibitor, from initial potency determination to in-cell target engagement validation. Further investigation into the comprehensive off-target profile of this compound would be a crucial next step in its development as a potential therapeutic agent.

References

AG1557 In Vitro Activity Screening: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG1557 is a tyrphostin derivative identified as a potent and specific ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] As a member of the tyrphostin family, this compound targets cellular signal transduction pathways, making it a compound of interest for research in oncology and other fields where EGFR signaling plays a critical role. This technical guide provides a comprehensive overview of the in vitro activity of this compound, including quantitative data, detailed experimental protocols, and a depiction of its mechanism of action within the EGFR signaling pathway.

Quantitative In Vitro Activity

The inhibitory activity of this compound has been characterized through biochemical and cell-based assays. The primary measure of its potency is the half-maximal inhibitory concentration (IC50) and the corresponding pIC50 value, which is the negative logarithm of the IC50 value.

| Parameter | Value | Assay Type | Cell Line/System | Reference |

| pIC50 | 8.194 | Not Specified | Not Specified | [2] |

| IC50 | 0.89 nM | Phosphorylation Inhibition Assay | A-431 (Human epidermoid carcinoma) | [1] |

Note: The pIC50 value of 8.194 corresponds to an IC50 in the nanomolar range, indicating high potency. The specific IC50 value of 0.89 nM in A-431 cells, which are known to overexpress EGFR, further confirms the potent inhibitory effect of this compound on EGFR phosphorylation.[1]

Mechanism of Action and Signaling Pathway

This compound exerts its effects by inhibiting the tyrosine kinase activity of EGFR. EGFR is a transmembrane receptor that, upon binding to its ligands (e.g., EGF), dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain. This autophosphorylation initiates a cascade of downstream signaling pathways crucial for cell proliferation, survival, and differentiation. By competitively binding to the ATP-binding site in the EGFR kinase domain, this compound blocks this initial phosphorylation step, thereby inhibiting the activation of downstream signaling pathways.

The primary signaling cascades affected by EGFR inhibition include the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-Akt-mTOR pathway, and the JAK-STAT pathway. Inhibition of these pathways by this compound is predicted to lead to cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis in EGFR-dependent tumor cells.

Figure 1. EGFR Signaling Pathway and Point of Inhibition by this compound.

Experimental Protocols

The following are representative protocols for key in vitro assays used to characterize the activity of EGFR inhibitors like this compound. These protocols are based on established methodologies and may require optimization for specific experimental conditions.

EGFR Kinase Assay (Biochemical)

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified EGFR.

Materials:

-

Purified recombinant human EGFR kinase domain

-

Kinase substrate (e.g., a synthetic peptide with a tyrosine residue)

-

ATP (Adenosine triphosphate)

-

This compound (dissolved in DMSO)

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or a phosphotyrosine-specific antibody)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

In a 96-well or 384-well plate, add the EGFR enzyme and the kinase substrate to each well.

-

Add the diluted this compound or vehicle control (DMSO) to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a solution of ATP to each well.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Stop the reaction and measure the amount of product formed (phosphorylated substrate or ADP) using a suitable detection method.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Figure 2. Workflow for a typical biochemical EGFR kinase assay.

Cell Viability/Proliferation Assay (Cell-Based)

This assay determines the effect of this compound on the viability and proliferation of cancer cells that are dependent on EGFR signaling. The MTT assay is a common method.

Materials:

-

Cancer cell line expressing EGFR (e.g., A-431)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound or vehicle control.

-

Incubate the cells for a specified period (e.g., 48-72 hours) in a humidified incubator at 37°C with 5% CO2.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well at a wavelength of approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot it against the logarithm of the this compound concentration to determine the IC50 value.

Figure 3. Workflow for a typical cell viability assay using MTT.

Conclusion

This compound is a high-potency inhibitor of EGFR tyrosine kinase, demonstrating significant in vitro activity. The provided data and protocols offer a foundational guide for researchers and drug development professionals to further investigate the therapeutic potential of this compound. Future studies should focus on expanding the in vitro profiling of this compound across a broader panel of cancer cell lines, including those with different EGFR mutation statuses, and on elucidating the detailed downstream signaling consequences of its inhibitory action. Such studies will be crucial in determining the potential clinical applications of this compound.

References

Methodological & Application

Application Notes and Protocols for AG1557 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG1557, also known as Tyrphostin AG-1557, is a potent and specific ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] The EGFR is a key transmembrane receptor that, upon activation by ligands such as epidermal growth factor (EGF), triggers a cascade of intracellular signaling pathways crucial for cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway is a common hallmark of various cancers, making it a prime therapeutic target. This compound exerts its inhibitory effect by blocking the autophosphorylation of EGFR, thereby attenuating downstream signaling cascades such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cell viability, EGFR signaling, and apoptosis.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized in biochemical assays. The following table summarizes key quantitative data for this compound. Researchers should note that IC50 values can vary between different cell lines and experimental conditions.

| Parameter | Value | Cell Line | Assay Type | Reference |

| pIC50 | 8.194 | - | Biochemical EGFR Tyrosine Kinase Assay | [1][2] |

| IC50 | 0.89 nM | A-431 | Inhibition of PLCγ1 fragment phosphorylation by EGFR | [1] |

Signaling Pathway

This compound targets the tyrosine kinase domain of EGFR, preventing its autophosphorylation and subsequent activation of downstream signaling pathways.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

Protocol:

-

Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in DMSO. For example, to prepare a 10 mM stock solution of this compound (Molecular Weight: 407.21 g/mol ), dissolve 4.072 mg of this compound in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Cell Viability Assay (MTT/MTS Assay)

This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

-

Cells of interest (e.g., A-431, or other cancer cell lines with known EGFR expression)

-

Complete cell culture medium

-

96-well clear flat-bottom plates

-

This compound stock solution (10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Experimental Workflow:

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested starting range is 0.1 nM to 10 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

Incubate the plate for 48-72 hours.

-

For MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well.

-

-

For MTS Assay:

-

Add 20 µL of MTS reagent directly to each well and incubate for 1-4 hours at 37°C.

-

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis of EGFR Phosphorylation

This protocol assesses the inhibitory effect of this compound on EGFR autophosphorylation.

Materials:

-

Cells of interest

-

6-well plates

-

This compound stock solution

-

Epidermal Growth Factor (EGF)

-

Ice-cold Phosphate Buffered Saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total-EGFR, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Experimental Workflow:

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

(Optional) Serum-starve the cells for 12-24 hours to reduce basal EGFR phosphorylation.

-

Pre-treat the cells with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) or vehicle (DMSO) for 1-4 hours.

-

Stimulate the cells with EGF (e.g., 50-100 ng/mL) for 15-30 minutes at 37°C to induce EGFR phosphorylation.

-

Immediately place the plates on ice, aspirate the medium, and wash the cells twice with ice-cold PBS.

-

Add ice-cold RIPA lysis buffer to each well, scrape the cells, and collect the lysate.

-

Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.

-

Normalize protein concentrations, add Laemmli sample buffer, and boil the samples.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-EGFR overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

(Optional) Strip the membrane and re-probe for total EGFR and a loading control to normalize the data.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by this compound using flow cytometry.

Materials:

-

Cells of interest

-

6-well plates

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Experimental Workflow:

References

Application Notes and Protocols for In Vivo Studies with GT-02287 (formerly AG1557)

For Researchers, Scientists, and Drug Development Professionals

Introduction:

GT-02287 is an orally bioavailable, brain-penetrant small molecule that acts as an allosteric regulator of the lysosomal enzyme glucocerebrosidase (GCase).[1][2][3] Mutations in the GBA1 gene, which encodes GCase, are a significant genetic risk factor for Parkinson's disease (PD).[2][4] GT-02287 is designed to restore GCase function, thereby addressing the downstream pathological effects associated with GCase deficiency, such as the accumulation of α-synuclein and neuroinflammation. Preclinical studies in various animal models of Parkinson's disease have demonstrated its potential as a disease-modifying therapy. This document provides a summary of the available preclinical data and general protocols for conducting in vivo studies with GT-02287.

Mechanism of Action:

GT-02287 binds to misfolded GCase, promoting its proper folding and trafficking from the endoplasmic reticulum to the lysosome. This restores the enzymatic activity of GCase, leading to a reduction in the accumulation of its substrates (toxic lipids) and α-synuclein aggregates. The restoration of lysosomal function also mitigates downstream cellular pathology, including mitochondrial dysfunction and neuroinflammation, ultimately leading to neuroprotection and improved motor function.

Quantitative Data from Preclinical In Vivo Studies

The following tables summarize the key findings from preclinical studies of GT-02287 in mouse models of Parkinson's disease.

Table 1: Efficacy of GT-02287 in Parkinson's Disease Mouse Models

| Animal Model | Treatment Regimen | Key Efficacy Endpoints | Outcome | Citations |

| GBA1-PD and idiopathic PD mouse models | 60 or 90 mg/kg, once daily, oral administration | Motor function and coordination | Improved motor function and coordination. | |

| Cognition and activities of daily living | Prevented the development of deficits. | |||

| Murine model of GBA1-PD (CBE and α-Syn-PFFs) | 90 mg/kg, once daily, oral administration (delayed administration) | Locomotor impairment | Rescued locomotor impairment. | |

| Parkinson's mouse model | Not specified | Motor function | Enhanced motor function. |

Table 2: Biomarker Modulation by GT-02287 in Parkinson's Disease Mouse Models

| Animal Model | Treatment Regimen | Biomarker | Outcome | Citations |

| GBA1-PD and idiopathic PD mouse models | 60 or 90 mg/kg, once daily, oral administration | Alpha-synuclein clumping | Reduced. | |

| Plasma neurofilament light chain (NfL) | Reduced. | |||

| Murine model of GBA1-PD (CBE and α-Syn-PFFs) | 90 mg/kg, once daily, oral administration (delayed administration) | Plasma neurofilament light polypeptide (NfL) | Reduced levels, reflecting neuroprotection. | |

| Parkinson's mouse model | Not specified | Aggregated alpha-synuclein | Reduced. | |

| Neuroinflammation | Reduced. | |||

| Neuronal loss | Reduced. | |||

| Tyrosine hydroxylase levels in the substantia nigra | Increased. |

Experimental Protocols

The following are generalized protocols for in vivo studies with GT-02287 based on publicly available information. Researchers should optimize these protocols for their specific experimental needs.

1. Animal Models

-

GBA1-Associated Parkinson's Disease Model: This can be induced by administering the GCase inhibitor conduritol B epoxide (CBE) in combination with α-synuclein pre-formed fibrils (PFFs) injected into the striatum of mice.

-

Idiopathic Parkinson's Disease Model: Standard models such as those induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or 6-OHDA (6-hydroxydopamine) can be utilized to assess the efficacy of GT-02287 in a non-genetic context.

2. Dosing and Administration

-

Formulation: GT-02287 is an orally available compound. A suitable vehicle for oral gavage should be determined based on the compound's solubility and stability (e.g., 0.5% methylcellulose).

-

Dose: Doses of 60 mg/kg and 90 mg/kg administered once daily have been shown to be effective in mouse models.

-

Route of Administration: Oral gavage is the recommended route of administration.

3. Experimental Workflow

References

Application Notes and Protocols for Tyrphostin AG126 in Murine Models

Introduction

These application notes provide detailed protocols for the dosage and administration of Tyrphostin AG126, a potent tyrosine kinase inhibitor, in mouse models. Due to the limited availability of specific data for a compound designated "AG1557," this document focuses on the well-characterized and structurally related tyrphostin, AG126. This information is intended for researchers, scientists, and drug development professionals working with kinase inhibitors in preclinical studies. Tyrphostins are a class of compounds that inhibit protein tyrosine kinases, which are crucial components of cellular signaling pathways. Dysregulation of these pathways is implicated in numerous diseases, making inhibitors like AG126 valuable research tools.

Data Presentation

The following tables summarize quantitative data on the dosage and administration of various tyrphostin compounds in rodent models to provide a comparative overview.

Table 1: Summary of Tyrphostin AG126 Dosage and Administration in Rodent Models

| Compound | Animal Model | Dosage | Administration Route | Frequency | Duration | Reference |

| Tyrphostin AG126 | BTBR T+ Itpr3tf/J mice (autism model) | 5 mg/kg | Intraperitoneal (i.p.) | Daily | 7 days | [1][2] |

| Tyrphostin AG126 | Male Sprague-Dawley rats (inflammation model) | 1, 3, or 10 mg/kg | Intraperitoneal (i.p.) | Single dose 15 minutes before carrageenan injection | N/A | [3] |

| Tyrphostin AG126 | Male Sprague-Dawley rats (zymosan-induced multiple organ failure) | 1, 3, or 10 mg/kg | Intraperitoneal (i.p.) | 1 and 6 hours after zymosan administration | N/A | [4][5] |

Table 2: Comparative Dosages of Other Tyrphostin Compounds in Rodent Models

| Compound | Animal Model | Dosage | Administration Route | Frequency | Duration | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Tyrphostin AG490 | Prediabetic female NOD mice | Not specified | Intraperitoneal (i.p.) | 3 times per week, then once per week | 4 weeks, then 6 weeks | | | Tyrphostin RG13022 | MF1 nu/nu mice (squamous cancer xenografts) | 20 mg/kg | Intraperitoneal (i.p.) | Not specified | Not specified | | | Tyrphostin AG1478 | Normomagnesemic rats | 21.4 mg/kg/day | Intraperitoneal (i.p.) | 3 times per week | 5 weeks | |

Experimental Protocols

This section provides a detailed methodology for the administration of Tyrphostin AG126 in a mouse model of neuroinflammation, based on published studies.

Protocol 1: Intraperitoneal Administration of Tyrphostin AG126 in BTBR Mice

Objective: To investigate the in vivo effects of Tyrphostin AG126 on neuroinflammation in the BTBR mouse model of autism.

Materials:

-

Tyrphostin AG126 (MedChemExpress, HY-108330 or equivalent)

-

Sterile Phosphate-Buffered Saline (PBS) or saline solution

-

Dimethyl sulfoxide (DMSO) (optional, for initial solubilization)

-

BTBR T+ Itpr3tf/J mice

-

Sterile syringes and needles (e.g., 27-30 gauge)

-

Animal scale

-

Appropriate personal protective equipment (PPE)

Procedure:

-

Preparation of Dosing Solution:

-

Tyrphostin AG126 is typically soluble in DMSO and can be further diluted in a sterile vehicle like PBS or saline.

-

To prepare a 5 mg/kg dosing solution, first calculate the required amount of AG126 based on the average weight of the mice and the total number of animals to be treated.

-

If using DMSO, dissolve the calculated weight of AG126 in a small volume of DMSO to create a stock solution.

-

Further dilute the stock solution with sterile PBS or saline to the final desired concentration. Ensure the final concentration of DMSO is minimal to avoid toxicity. The final injection volume should be appropriate for intraperitoneal administration in mice (typically 100-200 µL).

-

Vortex the solution thoroughly to ensure complete dissolution.

-

-

Animal Handling and Dosing:

-

Weigh each mouse accurately before administration to calculate the precise volume of the dosing solution to be injected.

-

Gently restrain the mouse.

-

Administer the calculated volume of the Tyrphostin AG126 solution via intraperitoneal (i.p.) injection. The injection site should be in the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.

-

For a 7-day study, repeat the injection daily at approximately the same time each day.

-

-

Control Group:

-

A control group of mice should be administered the vehicle solution (e.g., PBS with the same final concentration of DMSO as the treatment group) following the same injection schedule.

-

-

Post-Administration Monitoring:

-

Monitor the animals regularly for any signs of distress, toxicity, or changes in behavior.

-

At the end of the treatment period, tissues of interest (e.g., brain, spleen) can be collected for further analysis.

-

Signaling Pathways and Visualizations

Tyrphostin AG126 has been shown to modulate key signaling pathways involved in inflammation and immune responses.

Inhibition of the IL-21/IL-21R and JAK/STAT Pathway

In the context of the BTBR mouse model of autism, Tyrphostin AG126 treatment has been demonstrated to downregulate the IL-21/IL-21R and JAK/STAT signaling pathway. This pathway is crucial for T-cell differentiation and function.

References

- 1. ovid.com [ovid.com]

- 2. researchgate.net [researchgate.net]

- 3. The Tyrosine Kinase Inhibitor Tyrphostin AG126 Reduces the Development of Acute and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The tyrosine kinase inhibitor tyrphostin AG 126 reduces the multiple organ failure induced by zymosan in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of AG1557

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the quantification of AG1557, a tyrphostin-class tyrosine kinase inhibitor. The protocols detailed below are based on established methodologies for the analysis of similar small molecule inhibitors in biological matrices, ensuring robustness and reliability for research and development applications.

Introduction

This compound is a member of the tyrphostin family, known for its inhibitory effects on tyrosine kinases, which are critical components of cellular signaling pathways regulating growth, differentiation, and metabolism. Accurate quantification of this compound in various biological samples is essential for pharmacokinetic studies, in vitro assays, and overall drug development. This document outlines a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, which offers high sensitivity and selectivity for the determination of this compound levels.

Signaling Pathway of Tyrosine Kinase Inhibition

Tyrosine kinase inhibitors like this compound typically act by blocking the ATP binding site of the kinase domain, thereby preventing the phosphorylation of downstream target proteins. This inhibition disrupts the signaling cascade that can lead to cellular responses such as proliferation and survival.

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by this compound.

Analytical Method: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the quantification of this compound due to its high sensitivity, selectivity, and wide dynamic range. The method involves chromatographic separation of the analyte from the matrix components followed by its detection and quantification by mass spectrometry.

Principle

The sample containing this compound is first processed to remove proteins and other interfering substances. An internal standard (IS) is added to correct for matrix effects and variations in sample processing and instrument response. The prepared sample is then injected into an HPLC system where this compound and the IS are separated on a C18 column. The separated compounds are then introduced into a tandem mass spectrometer, where they are ionized, and specific parent-to-product ion transitions are monitored for quantification using Multiple Reaction Monitoring (MRM).

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on the specific matrix and available instrumentation.

Materials and Reagents

-

This compound analytical standard

-

Internal Standard (IS), e.g., a structurally similar and stable isotope-labeled compound

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Ultrapure water

-

Biological matrix (e.g., human plasma, cell culture media, cell lysate)

Sample Preparation: Protein Precipitation

This protocol is suitable for plasma, serum, and cell lysates.

-

Thaw frozen samples on ice.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of the sample.

-

Add 10 µL of the internal standard working solution.

-

Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube or an HPLC vial for analysis.

Liquid Chromatography (LC) Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, then re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry (MS) Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| MRM Transitions | To be determined by direct infusion of this compound and IS |

Quantitative Data Summary

The following tables summarize the typical validation parameters for an LC-MS/MS method for the quantification of a tyrphostin-like compound. These values should be established during method validation for this compound.

Table 1: Calibration Curve and Linearity

| Matrix | Calibration Range (ng/mL) | R² |

| Human Plasma | 1 - 1000 | > 0.995 |

| Cell Culture Media | 0.5 - 500 | > 0.995 |

| Cell Lysate | 1 - 1000 | > 0.995 |

Table 2: Precision and Accuracy

| Matrix | QC Level (ng/mL) | Precision (%RSD) | Accuracy (%) |

| Human Plasma | LQC (3) | < 15 | 85 - 115 |

| MQC (50) | < 15 | 85 - 115 | |

| HQC (800) | < 15 | 85 - 115 |

Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)

| Matrix | LOD (ng/mL) | LOQ (ng/mL) |

| Human Plasma | 0.5 | 1 |

| Cell Culture Media | 0.2 | 0.5 |

| Cell Lysate | 0.5 | 1 |

Experimental Workflow

The overall workflow for the quantification of this compound from biological samples is depicted below.

Caption: General workflow for the quantification of this compound by LC-MS/MS.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in various biological matrices. The detailed protocols and validation parameters serve as a strong foundation for researchers to implement this analytical technique in their studies. Adherence to good laboratory practices and proper method validation are crucial for obtaining accurate and reliable results.

AG1557: Application Notes and Protocols for Oncology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG1557, also known as Tyrphostin AG-1557, is a potent and ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase[1][2]. EGFR is a member of the receptor tyrosine kinase family and plays a crucial role in regulating cell proliferation, survival, and migration. Dysregulation of EGFR signaling, often through overexpression or mutation, is a common driver of tumorigenesis in various cancers, making it a key target for oncology drug development[3]. This compound offers a valuable tool for researchers studying EGFR-driven cancers and for the preclinical evaluation of novel anti-cancer therapeutic strategies.

These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in fundamental oncology research.

Quantitative Data Summary

The inhibitory activity of this compound against EGFR is summarized in the table below. This data is based on in vitro assays and provides a key parameter for designing experiments.

| Compound | Target | Assay Type | pIC50 | Reference |

| This compound | EGFR Tyrosine Kinase | Biochemical Assay | 8.194 | [1][4] |

Note: The pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

Mechanism of Action: EGFR Signaling Pathway Inhibition

This compound exerts its anti-cancer effects by inhibiting the tyrosine kinase activity of EGFR. Upon binding of its cognate ligands (e.g., EGF, TGF-α), EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain. These phosphorylated tyrosines serve as docking sites for various downstream signaling proteins, activating key pathways that promote cancer cell growth, proliferation, and survival, such as the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.

By competitively binding to the ATP-binding pocket of the EGFR tyrosine kinase domain, this compound blocks this initial autophosphorylation step, thereby inhibiting the activation of all downstream signaling cascades.

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Protocols